N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-17-11-12-18(2)22(15-17)24-23(25)19-7-6-10-21(16-19)27-14-13-26-20-8-4-3-5-9-20/h3-12,15-16H,13-14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFPWHULQGOANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide typically involves a multi-step process. One common method starts with the reaction of 2,5-dimethylaniline with 3-(2-phenoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide has been investigated for its potential therapeutic properties. Research indicates that it may possess:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and the inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives of this compound were tested for their efficacy against Staphylococcus aureus and Candida species, demonstrating significant inhibition rates.
Organic Synthesis
This compound serves as a valuable reagent in organic synthesis:
- Heterocyclic Compound Formation : It is utilized in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals.
- Intermediate in Drug Development : Due to its structural characteristics, it can act as an intermediate in synthesizing more complex molecules with potential therapeutic applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values suggesting effective cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, derivatives of this compound were screened against a panel of bacterial and fungal pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Escherichia coli and Candida albicans, indicating strong antimicrobial potential.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights: The phenoxyethoxy group in the target compound likely enhances solubility compared to purely hydrophobic substituents (e.g., methyl or chlorine). The 2,5-dimethylphenyl group provides steric bulk, which may improve target selectivity but reduce membrane permeability .
- The absence of chlorine in the target compound may reduce toxicity but also limit broad-spectrum efficacy .
- Synthetic Considerations : Crystallographic tools (e.g., SHELX, WinGX) mentioned in and are critical for determining the three-dimensional structure of such compounds, aiding in rational design .
Biological Activity
N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 325.40 g/mol
This compound features a benzamide backbone with a dimethylphenyl group and a phenoxyethoxy substituent, which contribute to its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which are key players in the inflammatory response.
In Vitro Studies
- Anti-inflammatory Activity :
- Antimicrobial Properties :
In Vivo Studies
- Anti-inflammatory Efficacy :
Case Study 1: Anti-inflammatory Effects
A study evaluating the anti-inflammatory properties of several benzamide derivatives found that this compound exhibited a reduction in paw edema by approximately 70% in rat models, indicating its potential as an effective anti-inflammatory agent.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity of this compound against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | COX-2 Inhibition (IC50 µM) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | 0.06 - 0.71 | Effective against Gram-positive and Gram-negative bacteria |
| N-(2,5-dimethylphenyl)-N,N-dimethylthiourea | Structure | Not specified | Moderate antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the critical factors for optimizing the synthesis of N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide?
- Methodological Answer : Synthesis of benzamide derivatives typically involves multi-step reactions, including condensation of substituted benzoic acids with amines. Key factors include:
- Reagent stoichiometry : Ensure precise molar ratios of 3-(2-phenoxyethoxy)benzoic acid and 2,5-dimethylaniline to avoid side reactions.
- Catalyst selection : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate carboxylic acids .
- Reaction conditions : Maintain temperatures between 60–80°C in polar aprotic solvents (e.g., acetonitrile or DMF) for 24–72 hours to maximize yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate high-purity product .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Structural validation requires:
- Spectroscopic analysis : Use and NMR to confirm substituent positions and integration ratios. For example, the phenoxyethoxy group will show distinct aromatic protons at δ 6.8–7.2 ppm and ethoxy signals at δ 4.0–4.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- X-ray crystallography : If single crystals are obtainable, this provides definitive bond-length and stereochemical data .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : For benzamide derivatives with potential pharmacological applications:
- Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Solubility testing : Perform shake-flask experiments in PBS or simulated biological fluids to determine logP and bioavailability .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and observed biological activities?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Compare binding poses with experimental IC values to identify false positives .
- MD simulations : Run 100-ns simulations in GROMACS to assess ligand-protein stability. Pay attention to hydrogen bonding and hydrophobic interactions with residues like Phe80 or Asp184 in kinase domains .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) or H-bond acceptors to rationalize activity discrepancies .
Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) to the benzamide ring to reduce oxidative metabolism .
- Prodrug design : Mask polar groups (e.g., hydroxyl) with acetyl or PEG moieties to enhance plasma half-life .
- Liver microsome assays : Incubate the compound with rat or human liver microsomes to identify metabolic hotspots via LC-MS/MS .
Q. How can researchers design SAR studies to explore the role of substituents on the benzamide core?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with variations in the phenoxyethoxy chain (e.g., replacing ethoxy with propoxy) or dimethylphenyl group (e.g., 2,4-dimethyl vs. 2,5-dimethyl) .
- Biological profiling : Test analogs against a panel of cell lines or enzymes to correlate structural changes with activity. For example, bulky substituents may enhance kinase selectivity but reduce solubility .
- Crystallographic analysis : Compare ligand-bound protein structures to identify steric or electronic effects of substituents .
Q. What advanced techniques address low solubility in formulation development?
- Methodological Answer :
- Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation to improve bioavailability .
- Solid dispersion : Use spray drying with hydrophilic carriers (e.g., PVP) to create amorphous dispersions .
Methodological Challenges and Solutions
Q. How to resolve spectral overlap in NMR characterization of complex analogs?
- Methodological Answer :
- 2D NMR techniques : Employ - HSQC or - COSY to decouple overlapping signals, particularly in aromatic regions .
- Isotopic labeling : Synthesize -labeled intermediates for critical positions (e.g., phenoxyethoxy chain) .
Q. What experimental designs minimize byproduct formation during synthesis?
- Methodological Answer :
- Stepwise coupling : Isolate intermediates (e.g., activated ester of 3-(2-phenoxyethoxy)benzoic acid) before amine condensation .
- Microwave-assisted synthesis : Reduce reaction time from 72 hours to 2–4 hours, lowering degradation risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
